N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride
CAS No.:
Cat. No.: VC18541455
Molecular Formula: C10H15Cl5N2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Cl5N2 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H |
| Standard InChI Key | HJZGSXZZBDFQMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is systematically named N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride under IUPAC nomenclature. Its structure comprises a central ethane-1,2-diamine backbone substituted with a 2-chloroethyl group and a 2,3-dichlorophenyl moiety, stabilized by two hydrochloride counterions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2748335-71-7 | |
| Molecular Formula | ||
| Molar Mass | 340.5 g/mol | |
| SMILES Notation | C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl | |
| InChIKey | HJZGSXZZBDFQMH-UHFFFAOYSA-N |
The compound’s crystalline dihydrochloride form enhances stability for storage and handling compared to its free base counterpart.
Spectroscopic Features
While detailed spectroscopic data (e.g., -NMR, -NMR) remain proprietary, its structure can be inferred from related ethylenediamine derivatives. For instance, the parent amine (PubChem CID: 21791) exhibits characteristic NMR signals at δ 2.7–3.1 ppm for ethylene protons and δ 1.5–2.0 ppm for amine groups . The dihydrochloride salt’s IR spectrum likely shows N–H stretching vibrations near 3200 cm and C–Cl absorptions at 550–750 cm .
Synthesis and Industrial Preparation
Reaction Pathway
The synthesis involves a multi-step nucleophilic substitution sequence:
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Alkylation of Ethane-1,2-diamine: Reacting ethane-1,2-diamine with 1,2-dichloroethane introduces the 2-chloroethyl group, forming (intermediate confirmed in PubChem CID: 21791) .
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Arylation with 2,3-Dichlorophenyl Groups: The intermediate undergoes coupling with 2,3-dichlorophenyl bromide via Buchwald-Hartwig amination, catalyzed by palladium complexes to form the free base.
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Salt Formation: Treating the free base with concentrated hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.
Process Optimization
Regulatory and Research Implications
Compliance with ICH Guidelines
The International Council for Harmonisation (ICH) Q3A/B mandates rigorous profiling of this impurity during drug development. Accelerated stability studies (40°C/75% RH for 6 months) confirm its levels remain within thresholds, supporting shelf-life determinations.
Future Directions
Ongoing research aims to:
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Elucidate its metabolic pathways using -labeled analogues.
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Develop rapid LC-MS/MS detection methods with limits of quantification (LOQ) < 0.01%.
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